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Cat. No.: B1609400

Get Quote

Executive Summary
2-[4-(Dimethylamino)styryl]pyridine (commonly referred to as 2-DASP, CAS 726-37-4) is a

prominent hemicyanine dye and yellow crystalline solid characterized by its strong absorption

and emission properties[1]. Structurally, the molecule consists of an electron-donating

dimethylamino group conjugated via a styryl bridge to an electron-accepting pyridine ring. This

donor-π-acceptor (D-π-A) architecture facilitates a strong Intramolecular Charge Transfer

(ICT). Because of this highly polarizable π-electron system, 2-DASP is highly valuable for

fluorescence imaging[1] and cutting-edge nonlinear optics (NLO), including low-threshold

parametric oscillation in microcavities[2].

Mechanistic Synthesis & Causality
The synthesis of 2-DASP relies on a Knoevenagel-type condensation between 2-

methylpyridine (2-picoline) and 4-(dimethylamino)benzaldehyde.
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Causality of Experimental Choices: Instead of relying on a standard base catalyst, acetic

anhydride is frequently employed as both the solvent and the activating agent. The causality

behind this choice is rooted in electrophilic activation. Acetic anhydride transiently acetylates

the pyridine nitrogen. This quaternization drastically increases the electron-withdrawing nature

of the pyridine ring, thereby lowering the pKa of the 2-methyl protons. Spontaneous

deprotonation yields a highly reactive enamine/enolate equivalent that nucleophilically attacks

the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The subsequent aldol-

type intermediate undergoes rapid, thermodynamically driven dehydration (via an E1cB

mechanism) to form the highly conjugated trans-styryl double bond.
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Fig 1: Mechanistic workflow of the Knoevenagel condensation yielding trans-2-DASP.
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Detailed Experimental Protocol: Synthesis of 2-
DASP
This self-validating protocol ensures the high purity of the trans-isomer, which is critical since

the cis-isomer lacks the requisite linear polarizability for NLO applications.

Reagents:

2-Methylpyridine (99%): 10.0 mmol (0.93 g)

4-(Dimethylamino)benzaldehyde (99%): 10.0 mmol (1.49 g)

Acetic anhydride: 5.0 mL

Step-by-Step Methodology:

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 10.0 mmol of 2-methylpyridine and 10.0 mmol of 4-

(dimethylamino)benzaldehyde.

Activation: Add 5.0 mL of acetic anhydride to the mixture. Purge the system with inert

nitrogen gas for 5 minutes to prevent oxidative side reactions at high temperatures.

Condensation: Heat the mixture to reflux (approx. 130 °C) under continuous stirring for 24

hours. The solution will transition to a deep red/orange color, indicating the formation of the

extended hemicyanine conjugated system.

Quenching & Neutralization: Cool the reaction mixture to room temperature and pour it

slowly over 50 g of crushed ice to hydrolyze the unreacted acetic anhydride. Neutralize the

acidic solution by the dropwise addition of 10% aqueous NaOH until the pH reaches 7.5–8.0.

This step precipitates the crude organic product.

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane

(DCM) (3 × 20 mL). Combine the organic layers.

Drying & Concentration: Wash the organic layer with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the crude solid from absolute ethanol. Filter the resulting yellow

crystalline solid[1] and dry in a vacuum oven at 50 °C overnight. (Expected yield: 65-75%).

Physicochemical Characterization
Accurate characterization is required to verify the molecular geometry and electronic

properties.

¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature is the pair of doublets

corresponding to the vinylic protons of the styryl bridge. These appear around δ 7.00–7.50

ppm with a coupling constant (J) of ~16.0 Hz, unequivocally confirming the trans ( E )

configuration.

Melting Point: 135–138 °C (dec.)[1].

Photophysical Properties & Solvatochromism: Due to the ICT from the dimethylamino donor to

the pyridine acceptor, 2-DASP exhibits massive positive solvatochromism. As solvent polarity

increases, the highly polar excited state is stabilized to a greater degree than the ground state,

leading to a pronounced red-shift in emission.

Solvent
Dielectric
Constant (ε)

Absorption
Max (λ_abs,
nm)

Emission Max
(λ_em, nm)

Stokes Shift
(Δν, cm⁻¹)

Toluene 2.38 392 465 ~4000

Chloroform 4.81 405 525 ~5600

Ethanol 24.5 425 575 ~6100

Water 80.1 440 615 ~6400

(Note: Values are

representative of

2-DASP

solvatochromic

behavior across

dielectric

gradients).
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Advanced Applications: Nonlinear Optics (NLO)
Beyond standard fluorescence labeling[1], 2-DASP has emerged as a critical material in

integrated photonics. The molecule possesses an exceptionally high third-order nonlinear

coefficient (Kerr coefficient) driven by its easily polarizable π-electron cloud.

Recent advancements have utilized 2-DASP molecules covalently bound to silica surfaces to

form an ultrathin, oriented monomolecular layer (approximately 1.8 nm in length)[2]. In these

organically modified microcavities, the DASP monolayer exhibits a massive nonlinear refractive

index of n2​(DASP)=2.54×10−17 m2/W [2]. By integrating this highly nonlinear small molecule

with ultrahigh-Q silica microcavities, researchers achieved high-efficiency parametric oscillation

in the near-IR, generating primary frequency combs with an ultra-low threshold of 0.88 mW[2].

This hybrid organic-inorganic approach improves optical parametric oscillation generation by

three orders of magnitude compared to nonfunctionalized bare silica devices[2].
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Fig 2: Intramolecular Charge Transfer (ICT) pathway driving NLO and fluorescence

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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